(E)-9-Hexadecenyl acetate
Overview
Description
(E)-9-Hexadecenyl acetate is an organic compound that belongs to the class of esters. It is commonly known for its role as a pheromone in various insect species, particularly in moths. This compound is characterized by its long hydrocarbon chain and an acetate functional group, which contribute to its unique chemical properties and biological activities.
Scientific Research Applications
(E)-9-Hexadecenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is extensively studied for its role as a sex pheromone in insects, aiding in the understanding of insect behavior and communication.
Medicine: Research is ongoing to explore its potential use in developing pheromone-based pest control methods, which could reduce the reliance on chemical pesticides.
Industry: It is used in the formulation of pheromone traps for monitoring and controlling pest populations in agriculture.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-9-Hexadecenyl acetate typically involves the esterification of (E)-9-Hexadecenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: (E)-9-Hexadecenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of (E)-9-Hexadecenal or (E)-9-Hexadecenoic acid.
Reduction: Formation of (E)-9-Hexadecenol.
Substitution: Formation of various substituted esters or amides.
Comparison with Similar Compounds
(Z)-9-Hexadecenyl acetate: Another isomer with a different spatial arrangement of the double bond.
(E)-11-Hexadecenyl acetate: Similar structure with the double bond located at a different position.
(E)-9-Octadecenyl acetate: Similar structure with a longer hydrocarbon chain.
Uniqueness: (E)-9-Hexadecenyl acetate is unique due to its specific role as a pheromone in certain insect species. Its effectiveness in eliciting behavioral responses makes it a valuable tool in pest management and ecological studies. The compound’s distinct chemical structure also allows for targeted synthesis and modification, enhancing its utility in various applications.
Properties
IUPAC Name |
[(E)-hexadec-9-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKBQCYSUVICLV-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56218-69-0 | |
Record name | 9-Hexadecen-1-ol, acetate, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056218690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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